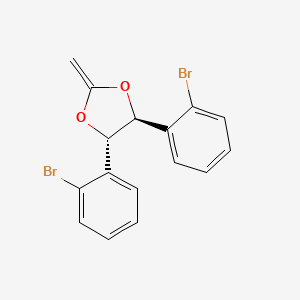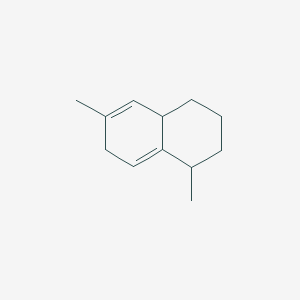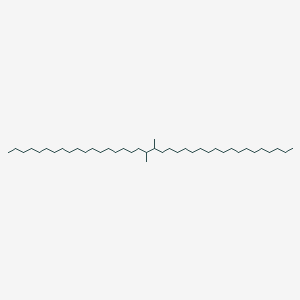
19,20-Dimethyloctatriacontane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
19,20-Dimethyloctatriacontane is a long-chain hydrocarbon with the molecular formula C40H82. It is a member of the alkane family, characterized by its saturated carbon chain. This compound is notable for its structural complexity, featuring two methyl groups attached to the 19th and 20th carbon atoms of the octatriacontane backbone .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 19,20-Dimethyloctatriacontane typically involves the stepwise elongation of shorter hydrocarbon chains. One common method is the catalytic hydrogenation of unsaturated precursors, followed by methylation at specific positions. The reaction conditions often include high temperatures and pressures, along with the use of catalysts such as palladium or platinum.
Industrial Production Methods: Industrial production of this compound may involve the Fischer-Tropsch process, which converts carbon monoxide and hydrogen into long-chain hydrocarbons. This process is conducted in the presence of iron or cobalt catalysts at elevated temperatures and pressures. The resulting mixture of hydrocarbons is then subjected to fractional distillation to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: 19,20-Dimethyloctatriacontane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This reaction can produce alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions.
Reduction: Although alkanes are already in a reduced state, they can participate in hydrogenation reactions to form more saturated compounds.
Substitution: Halogenation reactions, particularly with chlorine or bromine, can replace hydrogen atoms with halogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Halogens (Cl2 or Br2) under UV light or in the presence of a radical initiator.
Major Products:
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: More saturated hydrocarbons.
Substitution: Halogenated alkanes.
Aplicaciones Científicas De Investigación
19,20-Dimethyloctatriacontane has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of long-chain hydrocarbons in various chemical reactions.
Biology: Investigated for its role in biological membranes and its interactions with lipid bilayers.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants, waxes, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 19,20-Dimethyloctatriacontane is primarily related to its hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its long hydrocarbon chain allows it to interact with other hydrophobic molecules, potentially influencing various biochemical pathways .
Comparación Con Compuestos Similares
Octatriacontane (C38H78): Lacks the two methyl groups present in 19,20-Dimethyloctatriacontane.
Nonatriacontane (C39H80): Has one additional carbon atom but lacks the specific methyl substitutions.
Eicosane (C20H42): A shorter hydrocarbon chain with different physical and chemical properties.
Uniqueness: this compound is unique due to its specific methyl substitutions, which can influence its physical properties, such as melting point and solubility, as well as its reactivity in chemical processes .
Propiedades
Número CAS |
193336-72-0 |
|---|---|
Fórmula molecular |
C40H82 |
Peso molecular |
563.1 g/mol |
Nombre IUPAC |
19,20-dimethyloctatriacontane |
InChI |
InChI=1S/C40H82/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(3)40(4)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h39-40H,5-38H2,1-4H3 |
Clave InChI |
HUNNFYSRMKCJKZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCC(C)C(C)CCCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


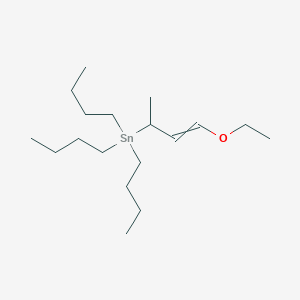
![Pentanoic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester, (2R)-](/img/structure/B12564031.png)
![2H-Pyran, tetrahydro-2-[1-[3-(phenylthio)-1-propynyl]ethoxy]-](/img/structure/B12564038.png)

![2-[2-(2-Phenylethyl)-1,3-dioxolan-2-yl]ethan-1-ol](/img/structure/B12564050.png)
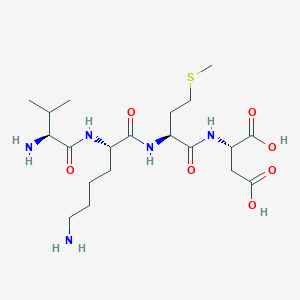
![Methanone, (2,4-dihydroxyphenyl)[4-(dimethylamino)phenyl]-](/img/structure/B12564057.png)
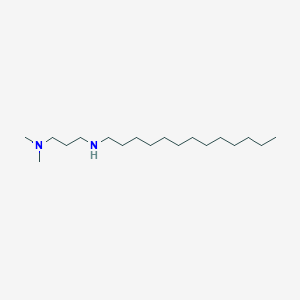
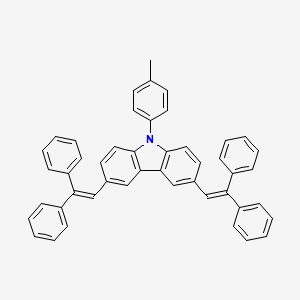
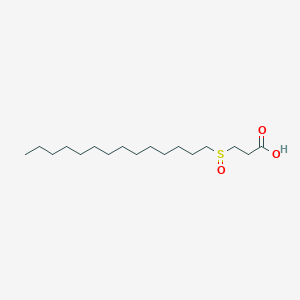
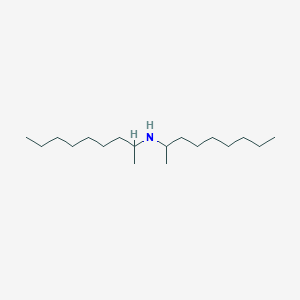
![Methyl 12-[(trimethylsilyl)oxy]octadec-9-enoate](/img/structure/B12564083.png)
